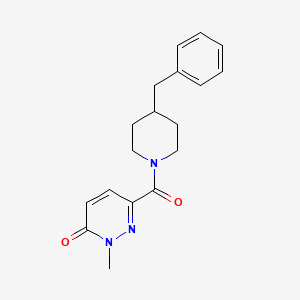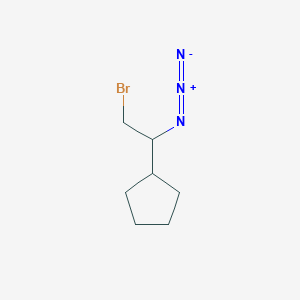![molecular formula C15H15N3O B2661842 4-Morpholinopyrrolo[1,2-a]quinoxaline CAS No. 478032-21-2](/img/structure/B2661842.png)
4-Morpholinopyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinopyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. The structure of this compound consists of a quinoxaline ring fused with a pyrrole ring and a morpholine group attached at the fourth position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinopyrrolo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by visible light in the presence of carboxylic acid derivatives leads to the formation of pyrrolo[1,2-a]quinoxalines . Another method involves the reaction of N-(2-aminophenyl)pyrroles with aldehydes in an aqueous medium in the presence of an ionic liquid .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of cost-effective and green synthetic approaches. For example, the use of ammonium bifluoride as a catalyst in aqueous ethanol has been reported to efficiently produce quinoxaline derivatives . Additionally, transition-metal-free catalysis has been explored to achieve sustainable and eco-friendly synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Morpholinopyrrolo[1,2-a]quinoxaline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophilic reagents and can be catalyzed by acids or bases.
Major Products: The major products formed from these reactions include various functionalized pyrrolo[1,2-a]quinoxalines, which can be further utilized in different applications .
Scientific Research Applications
4-Morpholinopyrrolo[1,2-a]quinoxaline has been extensively studied for its potential applications in scientific research. Some of the key areas include:
Mechanism of Action
The mechanism of action of 4-Morpholinopyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human protein kinase CK2 and AKT kinase, which are involved in cell signaling and proliferation . Additionally, the compound acts as a ligand for 5-HT3 receptors and inhibits enzymes such as FAAH and MAGL, contributing to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
4-Morpholinopyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxaline: A parent compound with similar structural features but lacking the morpholine group.
Imidazo[1,5-a]quinoxaline: Another heterocyclic compound with a fused imidazole ring instead of a pyrrole ring.
Thiazolo[3,4-a]quinoxaline: A compound with a thiazole ring fused to the quinoxaline core.
The uniqueness of this compound lies in its morpholine group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-pyrrolo[1,2-a]quinoxalin-4-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-5-13-12(4-1)16-15(14-6-3-7-18(13)14)17-8-10-19-11-9-17/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTYFCZKDMVEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N4C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2661760.png)
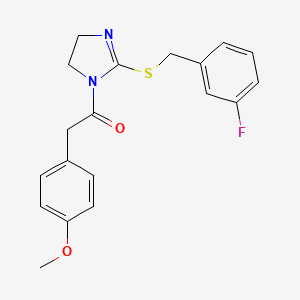
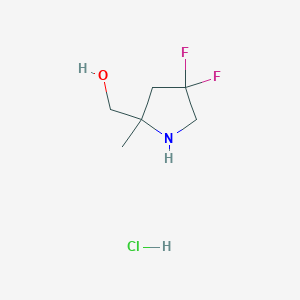
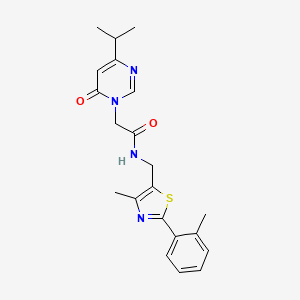

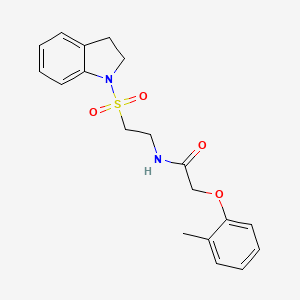
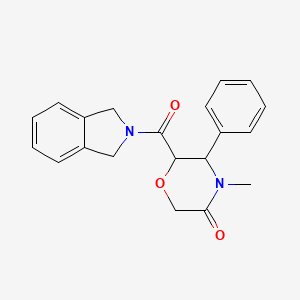
![ethyl ({3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}carbamoyl)formate](/img/structure/B2661774.png)
![4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2661775.png)
![2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine](/img/structure/B2661776.png)
